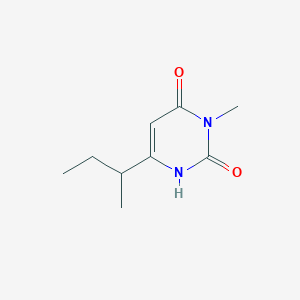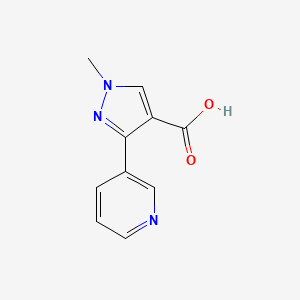
1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-4-carbonsäure
Übersicht
Beschreibung
The compound “1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid” belongs to the class of pyrazolo[3,4-b]pyridine derivatives . These compounds are associated with a wide range of biological activities and are often used in the development of new drugs .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives involves various synthetic strategies and approaches . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives is characterized by the presence of a pyrazole ring fused with a pyridine ring . The nature of the substituent present at C3 of the final 1H-pyrazolo[3,4-b]pyridine formed determines the molecular structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives are characterized by using different pyrazole derivatives to synthesize the pyridine ring . Most of the reactions use 3-aminopyrazole as the starting material .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by the nature of the substituents and the specific structure of the compound .Wissenschaftliche Forschungsanwendungen
Biomedizinische Forschung
1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-4-carbonsäure: ist eine Verbindung, die in der biomedizinischen Forschung aufgrund ihrer strukturellen Ähnlichkeit mit Pyrazolopyridinen Aufmerksamkeit erregt hat . Diese Verbindungen sind bekannt für ihre potenziellen biologischen Aktivitäten und wurden für verschiedene biomedizinische Anwendungen untersucht, einschließlich ihrer Verwendung als Pharmakophore in der Wirkstoffentwicklung. Sie sind besonders interessant für ihr Potenzial, Purinbasen nachzuahmen, die grundlegende Bestandteile von DNA und RNA sind, und bieten so einen Weg, um neue Behandlungen und Medikamente zu erforschen.
Antifungal- und antimikrobielle Mittel
Die Derivate der Verbindung wurden synthetisiert und auf ihre antifungalen Aktivitäten getestet . Einige dieser Derivate haben moderate antifungale Eigenschaften gezeigt, was auf ihre mögliche Verwendung bei der Entwicklung neuer Antimykotika hindeutet. Dies könnte besonders nützlich sein in der Landwirtschaft, um Nutzpflanzen vor Pilzkrankheiten zu schützen, und in der Medizin, um Pilzinfektionen zu behandeln.
Krebsforschung
Im Bereich der Krebsforschung wurden Derivate dieser Verbindung auf ihre zytotoxischen Aktivitäten gegenüber verschiedenen Krebszelllinien untersucht . Die Fähigkeit, die Zellproliferation zu hemmen, macht diese Derivate zu vielversprechenden Kandidaten für die Entwicklung neuer Krebsmedikamente.
Synthese heterocyclischer Verbindungen
Diese Verbindung dient als wichtiger Vorläufer bei der Synthese einer Vielzahl heterocyclischer Verbindungen . Heterocyclen sind entscheidend für die Entwicklung von Pharmazeutika, Agrochemikalien und Farbstoffen, was diese Verbindung in der Materialwissenschaft und Industriechemie bedeutsam macht.
Pharmakologie und Wirkstoffentwicklung
In der Pharmakologie werden die Derivate der Verbindung auf ihr Potenzial als Inhibitoren verschiedener biologischer Zielstrukturen untersucht . Beispielsweise wurden sie bei der Entwicklung von Kinaseinhibitoren eingesetzt, die bei der Behandlung von Krankheiten wichtig sind, bei denen die Zellsignalisierung fehlschlägt, wie z. B. Krebs.
Anwendungen in der Umweltwissenschaft
Obwohl direkte Verweise auf Anwendungen in der Umweltwissenschaft begrenzt sind, deutet die Rolle der Verbindung bei der Synthese verschiedener Derivate auf mögliche Anwendungen in der Sanierung der Umwelt hin. Beispielsweise könnten bestimmte Derivate so konzipiert werden, dass sie an Umweltgifte binden, oder sie könnten bei der Synthese von Materialien verwendet werden, die bei der Sanierung der Umwelt helfen .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been reported to interact with their targets, leading to changes in cellular functions . For instance, some imidazole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, leading to a broad range of biological activities .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several key enzymes, including cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs). These interactions are primarily inhibitory, leading to the modulation of cell cycle progression and signal transduction pathways . The compound’s ability to bind to the active sites of these enzymes and inhibit their activity underscores its potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid on various cell types are profound. It has been shown to influence cell signaling pathways, particularly those involving CDKs and TRKs. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to altered cellular metabolism and reduced proliferation of cancer cells .
Molecular Mechanism
At the molecular level, 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid exerts its effects through direct binding interactions with target enzymes. The compound’s structure allows it to fit into the active sites of CDKs and TRKs, thereby inhibiting their catalytic activity . This inhibition prevents the phosphorylation of key substrates involved in cell cycle progression and signal transduction, leading to the observed cellular effects. Additionally, the compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on CDKs and TRKs, leading to sustained cell cycle arrest and apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to transport proteins .
Subcellular Localization
The subcellular localization of 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, it can be transported to the nucleus, where it influences gene expression by interacting with transcription factors and other nuclear proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, ensuring its proper localization and function.
Eigenschaften
IUPAC Name |
1-methyl-3-pyridin-3-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-6-8(10(14)15)9(12-13)7-3-2-4-11-5-7/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNLVSVYDLBPRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



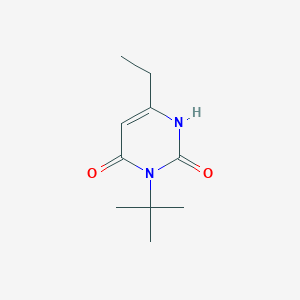

![2-Chloro-1-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1490437.png)
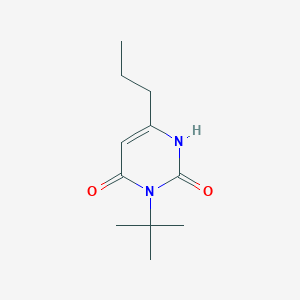
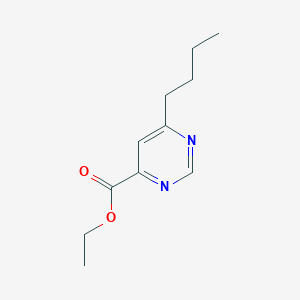

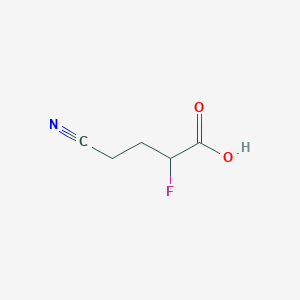


![2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one](/img/structure/B1490450.png)


